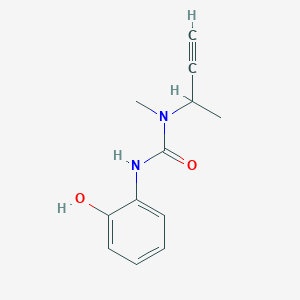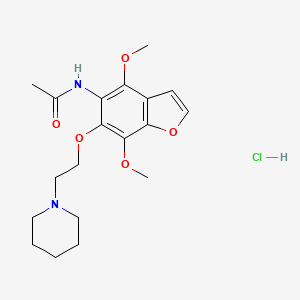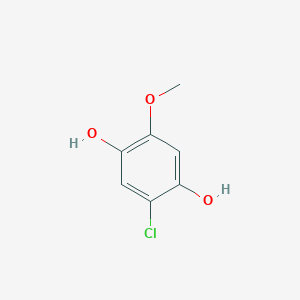
acetic acid;(1R,2R)-2-phenylsulfanyl-1,2-dihydroacenaphthylen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;(1R,2R)-2-phenylsulfanyl-1,2-dihydroacenaphthylen-1-ol is a complex organic compound that combines the properties of acetic acid with a unique dihydroacenaphthylen-1-ol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1R,2R)-2-phenylsulfanyl-1,2-dihydroacenaphthylen-1-ol typically involves multiple steps. One common method includes the reaction of acenaphthene with sulfur to introduce the phenylsulfanyl group, followed by a series of reduction and oxidation reactions to achieve the desired dihydroacenaphthylen-1-ol structure. The final step involves the esterification of the hydroxyl group with acetic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;(1R,2R)-2-phenylsulfanyl-1,2-dihydroacenaphthylen-1-ol undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding a simpler dihydroacenaphthylen-1-ol derivative.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Dihydroacenaphthylen-1-ol derivatives
Substitution: Various substituted acenaphthene derivatives
Aplicaciones Científicas De Investigación
Acetic acid;(1R,2R)-2-phenylsulfanyl-1,2-dihydroacenaphthylen-1-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of acetic acid;(1R,2R)-2-phenylsulfanyl-1,2-dihydroacenaphthylen-1-ol involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity. The compound’s unique structure allows it to bind to specific receptors, modulating various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid;2-phenylsulfanyl-1,2-dihydroacenaphthylen-1-ol: Lacks the (1R,2R) configuration, resulting in different stereochemistry and potentially different biological activity.
Acetic acid;1,2-dihydroacenaphthylen-1-ol: Lacks the phenylsulfanyl group, resulting in different chemical properties and reactivity.
Uniqueness
Acetic acid;(1R,2R)-2-phenylsulfanyl-1,2-dihydroacenaphthylen-1-ol is unique due to its specific stereochemistry and the presence of the phenylsulfanyl group. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
64545-60-4 |
|---|---|
Fórmula molecular |
C20H18O3S |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
acetic acid;(1R,2R)-2-phenylsulfanyl-1,2-dihydroacenaphthylen-1-ol |
InChI |
InChI=1S/C18H14OS.C2H4O2/c19-17-14-10-4-6-12-7-5-11-15(16(12)14)18(17)20-13-8-2-1-3-9-13;1-2(3)4/h1-11,17-19H;1H3,(H,3,4)/t17-,18-;/m1./s1 |
Clave InChI |
OXXKWFHAGPHSOE-JAXOOIEVSA-N |
SMILES isomérico |
CC(=O)O.C1=CC=C(C=C1)S[C@H]2[C@@H](C3=CC=CC4=C3C2=CC=C4)O |
SMILES canónico |
CC(=O)O.C1=CC=C(C=C1)SC2C(C3=CC=CC4=C3C2=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


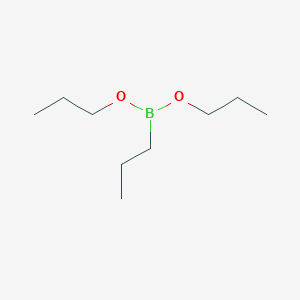

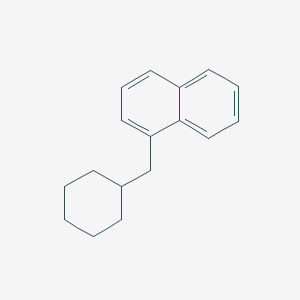
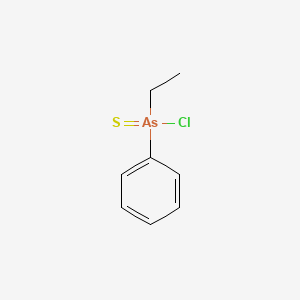
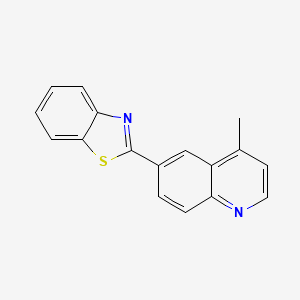
![3'-O-Benzoyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine](/img/structure/B14483304.png)

